3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-15-13-7-4-8-14(15)11-16(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-15,17H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJRQBSQRDKBHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)C2O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 Benzyl 3 Azabicyclo 3.3.1 Nonan 9 Ol and Its Precursors
Synthesis of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one (Precursor)
The construction of the core 3-azabicyclo[3.3.1]nonane framework is most prominently achieved through classic condensation reactions that efficiently assemble the bicyclic system.
Mannich Reaction Based Approaches
The Mannich reaction is the most prevalent and effective method for synthesizing 3-azabicyclo[3.3.1]nonan-9-ones. chemijournal.combenthamscience.com This one-pot, three-component condensation typically involves a cyclic ketone with available α-hydrogens, an aldehyde, and a primary amine. chemijournal.comcolab.ws For the synthesis of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one's N-benzyl isomer, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, a well-documented procedure involves the reaction of glutaraldehyde, benzylamine, and 3-oxopentanedioic acid (acetonedicarboxylic acid). orgsyn.org
The reaction is typically initiated by mixing benzylamine with an acid, such as sulfuric acid, at reduced temperatures (0–10 °C), followed by the sequential addition of glutaraldehyde and acetonedicarboxylic acid. orgsyn.org The mixture is aged at low temperatures for an extended period to facilitate the cyclization and decarboxylation, yielding the desired bicyclic ketone. orgsyn.org This acid-catalyzed cyclization proceeds to form the stable bicyclic intermediate. The synthesis of related 3,7-diazabicyclo[3.3.1]nonan-9-ones also relies on this robust Mannich cyclocondensation methodology. semanticscholar.org
Table 1: Representative Mannich Reaction for Azabicyclo[3.3.1]nonanone Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Glutaraldehyde | Benzylamine | Acetonedicarboxylic Acid | H₂SO₄, NaOAc, 0-25°C, 40h | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | 54% google.comepo.org |
Alternative Cyclization Pathways
While the Mannich reaction is dominant, other strategies can be employed to construct the bicyclo[3.3.1]nonane core. These alternatives often involve intramolecular cyclization reactions. One such approach is an intramolecular aza-Prins reaction, which can form the 3-azabicyclo[3.3.1]nonane ring system. beilstein-journals.org This method has been successfully used in the synthesis of natural products like (–)-halichonic acid, which features this core structure. beilstein-journals.org
Another alternative involves intramolecular aldol condensation. For instance, DIBAL-H-mediated tandem lactone ring opening and subsequent intramolecular aldol condensation have been used to create the bicyclo[3.3.1]nonan-9-one core of various natural products. nih.gov Similarly, LiAlH(OtBu)₃ can be used as a reducing agent to promote this type of cyclization. nih.gov These methods, while powerful for specific molecular targets, are less commonly reported for the direct synthesis of the simple 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one compared to the more straightforward Mannich condensation.
Stereoselective Reduction of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one to 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol
The conversion of the precursor ketone to the final alcohol product requires a reduction step where the stereochemical outcome is of significant importance. The geometry of the bicyclic system dictates the accessibility of the carbonyl group, influencing the final orientation of the hydroxyl group.
Hydride Reduction Methodologies (e.g., Sodium Borohydride)
The reduction of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one and its isomers is commonly achieved using complex metal hydrides, with sodium borohydride (B1222165) (NaBH₄) being a frequently used reagent. google.comepo.orgresearchgate.net The reaction is typically carried out in a protic solvent such as methanol or ethanol. google.comepo.org The procedure often involves dissolving the ketone in the solvent, cooling the solution to 0 °C, and then adding sodium borohydride portionwise. google.comepo.org After the addition, the reaction is allowed to warm to room temperature and stirred for several hours to ensure completion. google.comepo.org This method is effective for converting the ketone group to a secondary alcohol.
Catalytic Hydrogenation Utilizing Transition Metal Catalysts (e.g., Ruthenium)
Catalytic hydrogenation presents an alternative to hydride reduction. This method involves reacting the ketone with hydrogen gas in the presence of a transition metal catalyst. google.com Ruthenium-based catalysts have been specifically shown to be effective for the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives to the corresponding endo-alcohol. google.com The reaction is performed under hydrogen pressure, and the choice of solvent and catalyst is crucial for its success. google.comgoogle.com For example, N-benzyl-3-azabicyclo-[3.3.1]-nonan-9-one can be dissolved in a solvent like glacial acetic acid or ethanol, a catalyst such as platinum oxide or palladium on carbon is added, and the mixture is subjected to hydrogen pressure (1-20 atm) until the reaction is complete. google.com
Table 2: Comparison of Reduction Methodologies
| Method | Reagent/Catalyst | Solvent | Conditions | Primary Product Isomer |
|---|---|---|---|---|
| Hydride Reduction | Sodium Borohydride | Methanol | 0°C to ambient temp. | endo google.comepo.org |
| Catalytic Hydrogenation | Ruthenium Complex | Varies | H₂ (10 atm), 25°C | endo google.com |
Stereochemical Outcomes and Diastereoselectivity of Reduction
The reduction of the carbonyl at the C-9 position of the 3-azabicyclo[3.3.1]nonane system can result in two diastereomeric alcohols, commonly referred to as endo and exo isomers. The stereochemical course of the reduction is heavily influenced by the conformation of the bicyclic rings. The 3-azabicyclo[3.3.1]nonane skeleton typically exists in a preferred twin-chair conformation. doi.org
In hydride reductions, the nucleophilic hydride ion generally attacks the carbonyl carbon from the less sterically hindered face. For the 3-azabicyclo[3.3.1]nonane system, this often leads to the preferential formation of one diastereomer. For example, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride predominantly yields the endo-alcohol. google.comepo.org Similarly, the catalytic hydrogenation of this ketone derivative in the presence of a ruthenium catalyst is also reported to selectively produce the endo isomer. google.com The conformational rigidity of the bicyclic framework provides a distinct facial selectivity for the approaching reagent, which is key to achieving high diastereoselectivity in the transformation. smolecule.com
Conformational Analysis of the 3 Azabicyclo 3.3.1 Nonane System in 3 Benzyl 3 Azabicyclo 3.3.1 Nonan 9 Ol
Preferred Conformational Isomers: Chair-Chair vs. Boat-Chair Forms
The 3-azabicyclo[3.3.1]nonane (3-ABN) skeleton can theoretically exist in three conformations: the twin-chair (or chair-chair, CC), the chair-boat (CB), and the boat-boat (BB). vu.lt For most unsubstituted and many substituted bicyclo[3.3.1]nonanes, the chair-chair conformation is the most stable and populated form. vu.ltchemijournal.comnih.gov In this conformation, both six-membered rings adopt a chair shape, generally minimizing torsional and angle strain. nih.gov
However, the introduction of substituents can shift this preference. vu.lt The chair-boat conformation, where one ring is in a chair form and the other is in a boat form, becomes a significant and sometimes predominant isomer, particularly in hetero-substituted systems like 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol. researchgate.netnih.govtandfonline.com The boat-chair form is often stabilized by specific intramolecular interactions that are not possible in the chair-chair conformer. tandfonline.comresearchgate.net For instance, studies on analogous secondary alcohols show that while isomers with an equatorial hydroxyl group prefer the double-chair conformation, the epimeric alcohols often adopt a boat-chair conformation to facilitate intramolecular hydrogen bonding. researchgate.net X-ray diffraction analyses of related 3,7-diheterabicyclo[3.3.1]nonan-9-ols have confirmed the existence of stable chair-chair and rare but stable chair-boat forms in the solid state, depending on the specific heteroatoms and substituents involved. tandfonline.comresearchgate.net Unless a substituent is present at the 7-position, the twin-chair conformation is generally the preferred state for 3-azabicyclo[3.3.1]nonanes. rsc.org
Energetic Landscape of Conformational Interconversion
The relative stability of the chair-chair and chair-boat conformers is determined by their free energy difference, and the rate of their interconversion is governed by the energy barrier between them.
Energy Differences Between Conformers
Computational studies on the parent bicyclo[3.3.1]nonan-9-one have shown that the energy difference between the chair-chair and chair-boat conformations is relatively small. Ab initio and density functional theory (DFT) calculations estimate the free energy difference (ΔG) to be approximately 1 kcal/mol. researchgate.net For a related heteroanalog, 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, single-point calculations revealed a similarly small energy difference of about 1.5 kcal/mol between the chair-chair and boat-chair forms. researchgate.nettandfonline.com This small energy gap suggests that both conformers can coexist in equilibrium, with their relative populations being sensitive to subtle structural and environmental changes. In some protonated derivatives, stabilizing dihydrogen bonds can lower the energy by as much as 4.24 kcal/mol. rsc.org
| Compound | Conformers Compared | Calculated Energy Difference (kcal/mol) | Method |
|---|---|---|---|
| Bicyclo[3.3.1]nonan-9-one | Chair-Chair vs. Boat-Chair | ~1.0 | Ab initio/DFT |
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | Chair-Chair vs. Boat-Chair | 1.497 | MP4/6-31G |
| Protonated 3-Aza-bicyclo[3.3.1]nonane | Stabilization via Dihydrogen Bond | 4.24 | Theoretical Calculation |
Inversion Barriers and Dynamics
The interconversion between the chair-chair and chair-boat forms involves a dynamic process of ring inversion. For bicyclo[3.3.1]nonan-9-one, the calculated inversion barrier is about 6 kcal/mol. researchgate.net In more complex N-acyl derivatives of the 3,7-diazabicyclo[3.3.1]nonane system, the energy barrier for processes like N-CO bond rotation, which can be coupled to ring conformation, has been found to be significantly higher, with values around 50.8 kJ/mol (12.1 kcal/mol) to 70.4 kJ/mol (16.8 kcal/mol). niscpr.res.inniscpr.res.in Studies on related bispidine systems suggest that the inversion from a double-chair conformation does not happen directly but instead proceeds through a conformational change to a chair-boat form first, as the amide bond inversion has a lower energy requirement in the latter. semanticscholar.org The barrier to nitrogen inversion itself is a key factor in the dynamics of azabicyclic systems. smolecule.comacs.org
Influence of Benzyl (B1604629) and Hydroxyl Substituents on Ring Conformation
The substituents at the C-9 and N-3 positions play a pivotal role in determining the preferred conformation of the bicyclic system.
The large benzyl group attached to the nitrogen atom generally prefers an equatorial position to minimize steric hindrance. researchgate.net Studies on N-acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonane show a preference for a twin-chair conformation with a slight flattening at the nitrogen end of the molecule. niscpr.res.in The presence of bulky substituents on the nitrogen can influence the degree of delocalization of the nitrogen's lone pair, which in turn affects the local geometry and rotational barriers. niscpr.res.in
The hydroxyl group at the C-9 bridgehead position is crucial. Its orientation can either stabilize or destabilize certain conformers. A key interaction is the potential for the hydroxyl proton to form an intramolecular hydrogen bond with the lone pair of the nitrogen atom at position 3. tandfonline.comresearchgate.net This interaction is highly dependent on the distance and geometry between the donor (–OH) and the acceptor (N), which varies significantly between the chair-chair and chair-boat forms. This hydrogen bonding is a primary driving force for the adoption of a chair-boat conformation in many related bicyclic alcohols. researchgate.netresearchgate.net
Role of Intramolecular Hydrogen Bonding in Conformational Stabilization
Intramolecular hydrogen bonding (IMHB) is a dominant factor in the conformational analysis of this compound. mdpi.com In many related 3-azabicyclo[3.3.1]nonan-9-ol systems, the chair-boat conformation is significantly stabilized, and sometimes becomes the preferred isomer, due to the formation of a strong O–H···N intramolecular hydrogen bond. tandfonline.comresearchgate.net
This stabilizing interaction occurs when the piperidine (B6355638) ring (the ring containing the nitrogen) adopts a boat conformation. This arrangement brings the nitrogen's lone pair of electrons into close proximity with the pseudo-axial hydroxyl group's proton at C-9, allowing for the formation of a stabilizing hydrogen bond. researchgate.netresearchgate.net X-ray analysis of a related thia-analogue, 7-benzyl-9-(4-N,N'-dimethylaminophenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-ol, confirmed a rare, stable chair-boat conformation in the solid state, which was attributed to the stabilization conferred by the IMHB between the C-9 alcohol and the nitrogen atom. tandfonline.com In contrast, an oxygen-containing analogue without this stabilizing feature was found in the chair-chair form. tandfonline.com Therefore, the presence of this O–H···N bond is a critical element that can make the chair-boat form energetically more favorable than the chair-chair conformation. researchgate.net
Solvent Effects on Conformational Equilibria
The conformational equilibrium between the chair-chair and chair-boat isomers can be influenced by the solvent environment. The different conformations can have significantly different dipole moments. The chair-boat conformer, particularly when stabilized by an intramolecular hydrogen bond, often exhibits a different charge distribution compared to the more symmetric chair-chair form.
Studies on analogous systems, such as N,N′-diacylbispidines, have shown that an increase in solvent polarity can lead to a decrease in the energy difference between conformers with different dipole moments. mdpi.com A more polar solvent will preferentially stabilize the conformer with the higher dipole moment. Given that the chair-chair and chair-boat forms of this compound likely have different polarities, the equilibrium between them is expected to be solvent-dependent. oregonstate.edu For example, in a non-polar solvent, the population of a less polar conformer might be higher, while in a polar solvent, a more polar conformer could be favored, thus shifting the conformational balance.
Reactivity and Chemical Transformations of 3 Benzyl 3 Azabicyclo 3.3.1 Nonan 9 Ol and Its Derivatives
Reactions at the Hydroxyl Functionality
The hydroxyl group at the C-9 position is a primary site for functionalization, allowing for the introduction of a wide variety of new chemical entities through standard alcohol reactions.
The hydroxyl group of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol readily undergoes esterification to form various ester and carbamate (B1207046) derivatives. These reactions are typically carried out using standard coupling procedures. For instance, the reaction with an isocyanate in the presence of a catalyst like dibutyltin (B87310) diacetate yields the corresponding phenylcarbamate. semanticscholar.org This transformation is significant in medicinal chemistry for creating analogues of bioactive compounds. semanticscholar.org
Similarly, reaction with acid chlorides, such as acetyl chloride, or sulfonyl chlorides, like methanesulfonyl chloride, converts the alcohol into its O-acetyl and O-mesyl derivatives, respectively. oregonstate.edu These reactions highlight the accessibility of the hydroxyl group for acylation.
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | 2-Methoxy-5-methylphenyl isocyanate | 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-yl 2-methoxy-5-methylphenylcarbamate semanticscholar.org | Carbamate Formation |
| This compound | Acetyl chloride | 9-Acetoxy-3-benzyl-3-azabicyclo[3.3.1]nonane oregonstate.edu | Acetylation |
| This compound | Methanesulfonyl chloride | 9-Mesyloxy-3-benzyl-3-azabicyclo[3.3.1]nonane oregonstate.edu | Mesylation |
The conversion of the hydroxyl group into a better leaving group, such as a mesylate or tosylate, facilitates nucleophilic substitution to introduce halogens or pseudohalogens. The O-methylsulfonyl derivative (mesylate) of this compound serves as a key intermediate for these transformations. oregonstate.edu Reaction of the mesylate with nucleophiles like potassium iodide or sodium azide (B81097) leads to the formation of the corresponding 9-iodo and 9-azido derivatives. oregonstate.edu This two-step sequence is a classic example of functional group interconversion at the C-9 position.
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| 9-Mesyloxy-3-benzyl-3-azabicyclo[3.3.1]nonane | Potassium iodide | 3-Benzyl-9-iodo-3-azabicyclo[3.3.1]nonane oregonstate.edu | Nucleophilic Substitution (Iodination) |
| 9-Mesyloxy-3-benzyl-3-azabicyclo[3.3.1]nonane | Sodium azide | 9-Azido-3-benzyl-3-azabicyclo[3.3.1]nonane oregonstate.edu | Nucleophilic Substitution (Azidation) |
Functionalization of the Azabicyclo[3.3.1]nonane Core
Beyond the hydroxyl group, the nitrogen atom and the benzyl (B1604629) substituent provide further opportunities for derivatization.
The tertiary amine nitrogen within the bicyclic system is reactive towards oxidation and substitution. Oxidation with agents like m-chloroperbenzoic acid (m-CPBA) can convert the nitrogen to the corresponding N-oxide. rsc.orgdocumentsdelivered.com
The N-benzyl group can be removed to provide the secondary amine, 3-azabicyclo[3.3.1]nonan-9-ol, which is a versatile intermediate for further N-functionalization. A common method for this debenzylation is catalytic transfer hydrogenation or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. semanticscholar.orgresearchgate.net The resulting secondary amine can then be alkylated with various alkyl halides to introduce new substituents at the nitrogen position or protected with groups like tert-butyloxycarbonyl (Boc). semanticscholar.orgresearchgate.net
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one* | m-Chloroperbenzoic acid | 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one N-oxide rsc.org | N-Oxidation |
| This compound | 1) 10% Pd/C, H₂ | 3-Azabicyclo[3.3.1]nonan-9-ol researchgate.net | N-Debenzylation |
| 3-Azabicyclo[3.3.1]nonan-9-ol | Alkyl halide (R-X) | 3-Alkyl-3-azabicyclo[3.3.1]nonan-9-ol semanticscholar.org | N-Alkylation |
*Reaction shown on the corresponding ketone, but demonstrates the reactivity of the nitrogen atom in the scaffold.
The benzyl group itself can be modified, although this is often accomplished by synthesizing the desired substituted benzyl analogue and introducing it via N-alkylation of the secondary amine. Studies have shown that introducing substituents such as methylthio, methoxy, fluoroethyl, or dimethylamino groups at the 4-position of the benzyl ring can modulate the biological activity of the resulting compounds. semanticscholar.org These modifications are typically achieved by reacting the de-benzylated core with the appropriately substituted benzyl halide.
| Starting Material | Reagent | Product Example | Purpose |
|---|---|---|---|
| 3-Azabicyclo[3.3.1]nonan-9-yl carbamate | 4-Methylthiobenzyl halide | N-(4-(Methylthio)benzyl) derivative semanticscholar.org | Structure-Activity Relationship (SAR) Study |
| 3-Azabicyclo[3.3.1]nonan-9-yl carbamate | 4-Methoxybenzyl halide | N-(4-Methoxybenzyl) derivative semanticscholar.org | SAR Study |
| 3-Azabicyclo[3.3.1]nonan-9-yl carbamate | 4-Fluoroethylbenzyl halide | N-(4-Fluoroethylbenzyl) derivative semanticscholar.org | SAR Study |
Ring Opening and Rearrangement Studies
The rigid bicyclo[3.3.1]nonane skeleton can undergo rearrangement and fragmentation reactions under specific conditions, leading to novel molecular architectures. While many of these studies are performed on related derivatives, they reveal the inherent reactivity of the 3-azabicyclo[3.3.1]nonane core.
A notable transformation is the unprecedented photochemical rearrangement that certain 3-azabicyclo[3.3.1]nonane derivatives undergo. rsc.org When subjected to light, these compounds experience a stereospecific skeletal cleavage, resulting in the formation of a novel heterotricyclic system. rsc.org This reaction highlights a unique reactivity pathway for the 3-ABN skeleton that is not observed under thermal conditions. rsc.org
Other rearrangement reactions documented for the broader class of bicyclo[3.3.1]nonanes include the Beckmann rearrangement of oxime derivatives to form lactams, which expands the ring system. core.ac.uk Furthermore, fragmentation reactions, such as the Grob fragmentation, are synthetically useful for the regiospecific synthesis of 3-azabicyclo[3.3.1]nonane derivatives from more complex tricyclic precursors. researchgate.netrsc.org These reactions proceed via heterolytic bond cleavage, breaking the molecule into three fragments. researchgate.net Such fragmentation strategies underscore the utility of the bicyclic system's strain and stereoelectronic properties in directing chemical transformations. researchgate.net
Formation of Spiro Heterocyclic Compounds at C-9
The C-9 position of the 3-azabicyclo[3.3.1]nonane skeleton, while often encountered as the alcohol (this compound), serves as a versatile anchor point for the construction of spiro heterocyclic systems, primarily through its corresponding ketone, 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one. The ketone is readily accessible either through direct synthesis or by oxidation of the C-9 alcohol. rsc.orgorgsyn.orggoogle.com The reactivity of the C-9 carbonyl group allows for condensation reactions with various binucleophilic reagents, leading to the formation of a diverse range of spirocyclic structures.
The general strategy involves the reaction of the 3-azabicyclo[3.3.1]nonan-9-one derivative with a compound containing two nucleophilic centers. This typically proceeds via an initial condensation to form an intermediate such as a hydrazone or thiosemicarbazone, which then undergoes an intramolecular cyclization to yield the final spiro heterocyclic product.
Synthesis of Spiro-Thiadiazoles and Hydrazinecarbothioamides
A prominent pathway to spiro heterocycles involves the use of thiosemicarbazide (B42300) and its derivatives. Research has demonstrated the synthesis of N-cyclohexyl-2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinecarbothioamides. doi.org This transformation is achieved by reacting the parent 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones with cyclohexylthiosemicarbazide. doi.org The resulting thiosemicarbazones are stable intermediates that can be isolated or used in situ for further transformations. doi.orgsemanticscholar.org
For instance, these thiosemicarbazone intermediates can be cyclized to form spiro-thiadiazole derivatives. The treatment of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones with acetic anhydride (B1165640) leads to the formation of N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4'-acetyl-2'-(acetylamino)-4',9'-dihydro- doi.orgresearchgate.netsemanticscholar.org-thiadiazoles. semanticscholar.org This reaction creates a five-membered thiadiazole ring spiro-fused at the C-9 position of the azabicyclononane core. semanticscholar.org
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one | 1. Cyclohexylthiosemicarbazide 2. Acetic Anhydride | N-cyclohexyl-2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinecarbothioamide | doi.org |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazone | Acetic Anhydride | N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4'-acetyl-2'-(acetylamino)-4',9'-dihydro- doi.orgresearchgate.netsemanticscholar.org-thiadiazole | semanticscholar.org |
Condensation with Difunctional Nucleophiles
The C-9 ketone readily undergoes condensation with a variety of difunctional nucleophiles, providing access to a wide array of spiro-fused heterocyclic systems. researchgate.net The reaction of N-substituted 3-azabicyclo[3.3.1]nonan-9-ones with nucleophiles possessing N,N-, N,S-, and N,O- functionalities has been explored. researchgate.net These reactions typically result in the formation of five-membered heterocyclic rings spiro-annulated at the C-9 position. researchgate.net
For example, condensation with ortho-substituted anilines, such as 2-aminophenol, 2-aminobenzenethiol, and o-phenylenediamine, yields the corresponding spiro-oxazole, spiro-thiazole, and spiro-imidazole derivatives, respectively. researchgate.net Similarly, amino acids like serine and cysteine can be employed to introduce further functionality into the resulting spiro system. researchgate.net These reactions expand the structural diversity achievable from the 3-azabicyclo[3.3.1]nonane scaffold.
| Starting Material | Binucleophilic Reagent | Resulting Spiro Heterocycle Type | Reference |
|---|---|---|---|
| N-substituted 3-azabicyclo[3.3.1]nonan-9-one | o-phenylenediamine | Spiro-benzimidazole | researchgate.net |
| N-substituted 3-azabicyclo[3.3.1]nonan-9-one | 2-aminobenzenethiol | Spiro-benzothiazole | researchgate.net |
| N-substituted 3-azabicyclo[3.3.1]nonan-9-one | 2-aminophenol | Spiro-benzoxazole | researchgate.net |
| N-substituted 3-azabicyclo[3.3.1]nonan-9-one | Serine | Spiro-oxazolidine | researchgate.net |
| N-substituted 3-azabicyclo[3.3.1]nonan-9-one | Cysteine | Spiro-thiazolidine | researchgate.net |
Theoretical and Computational Investigations of 3 Benzyl 3 Azabicyclo 3.3.1 Nonan 9 Ol
Ab Initio and Density Functional Theory (DFT) Calculations for Geometry Optimization
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the geometry and stability of molecules. rsc.org For the bicyclo[3.3.1]nonane system, a key conformational question is the relative stability of the chair-chair (CC) and boat-chair (BC) forms.
Theoretical calculations on the parent carbocycle, bicyclo[3.3.1]nonan-9-one, using both ab initio and DFT methods, have shown that the energy difference between the twin-chair (CC) and boat-chair (BC) conformations is quite small, calculated to be approximately 1 kcal/mol. researchgate.net For hetero-analogues, such as 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, single-point ab initio calculations at the MP4/6-31G level indicated an energy difference of only 1.497 kcal/mol between the CC and BC conformers. researchgate.net
In the case of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol, the introduction of the bulky N-benzyl group and the C9-hydroxyl group influences the conformational equilibrium. DFT calculations on related N-substituted norgranatanones (9-azabicyclo[3.3.1]nonan-3-ones) have been employed to determine the preferred stereochemistry of the N-substituent (equatorial vs. axial). academie-sciences.fr For N-benzyl derivatives, the equatorial position is generally favored to minimize steric interactions. academie-sciences.fr
Table 1: Calculated Energy Differences in Related Bicyclo[3.3.1]nonane Systems
| Compound | Method | Conformation | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Bicyclo[3.3.1]nonan-9-one | DFT | Chair-Chair (CC) | 0.0 | researchgate.net |
| Boat-Chair (BC) | ~1.0 | researchgate.net | ||
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | MP4/6-31G | Chair-Chair (CC) | 0.0 | researchgate.net |
| Boat-Chair (BC) | 1.497 | researchgate.net |
Molecular Mechanics (MMX) Simulations for Conformational Studies
Molecular Mechanics (MMX) calculations are a computationally less expensive alternative to quantum methods and are particularly useful for exploring the conformational landscape of flexible molecules. Studies on various 3-azabicyclo[3.3.1]nonane derivatives have utilized MMX to compare the stabilities of different conformers.
Research by Arias-Pérez and colleagues on 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols and related derivatives showed that a flattened chair-chair conformation with the N-substituent in an equatorial position is generally the most stable. orcid.org Their findings, which correlated well with experimental NMR data, suggest that the conformational behavior of this bicyclic system is primarily governed by steric factors. orcid.org For 3-methyl-3-azabicyclo[3.3.1]nonan-9,β-ol, it was proposed that in non-polar solvents, a boat-chair form could exist in equilibrium, accounting for about 15% of the mixture. orcid.org
Table 2: Conformational Preferences from MMX and NMR Studies on Related Compounds
| Compound | Method | Predominant Conformation | Notes | Reference |
|---|---|---|---|---|
| 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ols | MMX / NMR | Flattened Chair-Chair (N-Me equatorial) | BC form may contribute ~15% for the β-ol isomer in non-polar solvents. | orcid.org |
| 2-exo-Alkyl-3-benzyl-3-azabicyclo[3.3.1]nonanes | NMR | Flattened Double-Chair | For methyl and ethyl substituents. | researchgate.net |
| NMR | Chair-Boat | For the bulkier isopropyl substituent. | researchgate.net |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations provide detailed insight into the electronic structure of a molecule, including the distribution of electron density, molecular orbitals, and electrostatic potential. For this compound, these calculations can identify the most electron-rich and electron-poor regions, which is fundamental to understanding its reactivity.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key components of the electronic structure. In this molecule, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atom and the π-system of the benzyl (B1604629) group. The LUMO would likely be distributed across the antibonding orbitals of the aromatic ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
Natural Bond Orbital (NBO) analysis can be used to study charge delocalization and specific orbital interactions. For instance, in related azabicyclic systems, NBO analysis has been used to investigate hyperconjugative interactions that contribute to conformational stability. nih.gov In this compound, NBO analysis could quantify the interaction between the nitrogen lone pair and the adjacent σ* antibonding orbitals of the ring and the benzyl group, as well as potential intramolecular hydrogen bonding between the nitrogen or hydroxyl group and other parts of the molecule.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can be employed to predict spectroscopic parameters like NMR chemical shifts. These predictions are valuable for assigning experimental spectra and confirming molecular structures and conformations. DFT methods, particularly using gauge-including atomic orbitals (GIAO), are commonly used for this purpose.
The calculated ¹H and ¹³C NMR chemical shifts for the plausible conformers (e.g., chair-chair vs. chair-boat) of this compound can be compared with experimental data. A good correlation between the calculated shifts for a specific conformer and the experimental spectrum provides strong evidence for its predominance in solution. For example, DFT calculations have been successfully applied to investigate the ¹³C chemical shifts for bicyclo[3.3.1]nonan-9-one to distinguish between its conformers. researchgate.net
In the case of the title compound, key diagnostic NMR signals would include the chemical shifts of the bridgehead protons (H-1 and H-5), the protons on the carbons adjacent to the nitrogen (H-2 and H-4), and the benzylic protons. The relative shielding and deshielding of these protons are highly sensitive to the bicyclic ring's conformation and the orientation of the benzyl and hydroxyl groups.
Energetic Calculations for Reaction Pathways and Transition States
Theoretical calculations are instrumental in mapping the energy profiles of chemical reactions, including the identification of transition states and the calculation of activation energies. A key reaction related to this compound is its synthesis via the reduction of the corresponding ketone, 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one.
This reduction, typically performed with hydride reagents like sodium borohydride (B1222165), can yield two stereoisomers of the alcohol: the syn-ol and the anti-ol (also referred to as endo and exo), depending on the direction of hydride attack on the carbonyl group. google.com Computational modeling of this reaction can elucidate the factors controlling the stereoselectivity.
By calculating the energies of the transition states for the two possible attack trajectories (from the side of the piperidine (B6355638) ring or from the side of the carbocyclic ring), one can predict the major product. The calculations would likely show that the steric hindrance imposed by the bicyclic framework and the N-benzyl group dictates the preferred pathway. For example, in the reduction of related bicyclic ketones, the stereochemical outcome is often rationalized by considering the relative steric accessibility of the two faces of the carbonyl group in the dominant ground-state conformation.
Topological Analysis of Charge Density and Interatomic Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) is a method that analyzes the topology of the electron density to characterize chemical bonding and other interactions within a molecule. This approach can reveal subtle intramolecular interactions that influence molecular conformation and stability.
For the 3-azabicyclo[3.3.1]nonane system, QTAIM analysis can provide quantitative data on weak, non-covalent interactions. A recent review highlighted that in protonated 3-azabicyclo[3.3.1]nonane, a dihydrogen bond with significant covalent character can form between the C-H and N+-H hydrogens, leading to an energy lowering of 4.24 kcal/mol. rsc.org In this compound, QTAIM could be used to investigate potential intramolecular hydrogen bonds, such as between the hydroxyl proton and the nitrogen lone pair (O-H···N) or between a C-H bond of the benzyl group and the hydroxyl oxygen (C-H···O).
The analysis involves locating bond critical points (BCPs) between interacting atoms and examining the properties of the electron density at these points. The presence of a BCP is indicative of an interaction, and the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can distinguish between covalent bonds and weaker, closed-shell interactions like hydrogen bonds. In a study of related spiro thiadiazole derivatives of 3-azabicyclo[3.3.1]nonan-9-one, QTAIM was used to confirm the existence of chalcogen bonds. nih.gov
Advanced Spectroscopic Characterization Beyond Routine Identification
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the characterization of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol, with advanced applications extending beyond simple proton and carbon counts.
Quantitative NMR (qNMR) serves as a powerful primary method for determining the purity and yield of this compound without the need for an identical reference standard of the analyte. researchgate.net The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. researchgate.netaip.org
In a typical qNMR assay for this compound, a precisely weighed amount of the analyte is mixed with a known quantity of a certified internal standard. orgsyn.org The purity of the analyte can then be calculated using the following equation:
Px = (Ix / Ical) * (Ncal / Nx) * (Mx / Mcal) * (Wcal / Wx) * Pcal
Where:
P = Purity
I = Integrated area of the signal
N = Number of protons generating the signal
M = Molecular weight
W = Weight of the material
x = Analyte (this compound)
cal = Calibrant (Internal Standard)
The selection of a suitable internal standard is critical. It must have signals that are well-resolved from the analyte's signals, be chemically inert, non-volatile, and soluble in the chosen NMR solvent. aip.org For the analysis of this compound and its precursors, compounds like dimethyl fumarate, dimethyl sulfone, or 1,3,5-trimethoxybenzene (B48636) are often employed. orgsyn.orgcolab.ws For instance, in the synthesis of the precursor 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, qNMR assays are used to determine the concentration and purity of the crude product solution before proceeding to the next synthetic step. orgsyn.orgorgsyn.org
Table 1: Example Parameters for qNMR Purity Assay of a Bicyclic Amine
| Parameter | Analyte (Example) | Internal Standard |
|---|---|---|
| Compound | This compound | 1,3,5-Trimethoxybenzene |
| Weight (mg) | Wx | Wcal |
| Molecular Weight ( g/mol ) | 231.33 | 168.19 |
| Purity (%) | Px (to be determined) | Pcal (certified) |
| Selected 1H Signal | Benzylic CH2 protons | Methoxy protons |
| Number of Protons (N) | 2 | 9 |
| Integral Value | Ix | Ical |
This table presents a hypothetical but representative setup for a qNMR experiment based on established methodologies for similar compounds.
While 1D NMR provides fundamental information, complex bicyclic structures like this compound often require advanced 2D NMR pulse sequences for unambiguous structural assignment. nih.govresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish connectivity between protons and carbons. researchgate.netnih.govacs.org
Diffusion-Ordered Spectroscopy (DOSY) is a particularly powerful technique for analyzing mixtures and probing molecular size. science.govsemanticscholar.org A DOSY experiment separates the NMR signals of different species in a solution based on their translational diffusion coefficients, which are related to their size and shape. semanticscholar.org This creates a pseudo-2D spectrum with chemical shift on one axis and the diffusion coefficient on the other. For a synthetic sample of this compound, DOSY can be used to:
Confirm that all proton signals belong to a single molecule by observing that they share the same diffusion coefficient.
Identify and characterize impurities without the need for physical separation, as they will diffuse at different rates.
Study intermolecular interactions, such as hydrogen bonding or aggregation, which can affect the hydrodynamic radius of the molecule and thus its diffusion rate.
Relaxation studies , which measure the T1 (spin-lattice) and T2 (spin-spin) relaxation times of nuclei, can provide detailed information about molecular dynamics and the local environment of specific atoms within the molecule. For the rigid bicyclic framework of this compound, differences in relaxation times can help to distinguish between protons in different spatial environments, complementing data from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments which reveal through-space proximities. acs.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Probing
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound and for probing its conformational state. researchgate.net The bicyclo[3.3.1]nonane system is known to exist in several conformations, most commonly a twin-chair, chair-boat, or twin-boat form, and the preferred conformation can be influenced by substitution. semanticscholar.orgnih.gov
The IR spectrum of this compound is characterized by several key absorption bands. The most diagnostic is a broad band in the region of 3200-3600 cm-1, corresponding to the O-H stretching vibration of the hydroxyl group. The presence and position of this band can indicate the extent of hydrogen bonding. The C-H stretching vibrations of the aromatic benzyl (B1604629) group and the aliphatic bicyclic core appear in the 2800-3100 cm-1 range. For comparison, the precursor ketone, 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one, would show a strong, sharp absorption band for the C=O stretch, typically around 1710 cm-1, which is absent in the alcohol product. tandfonline.com
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring stretching vibrations of the benzyl group (around 1600 cm-1) and the skeletal vibrations of the bicyclic framework are often strong and well-defined. grafiati.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm-1) | Functional Group |
|---|---|---|
| O-H Stretch | 3200 - 3600 (broad) | Alcohol (-OH) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Benzyl Group |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Bicyclic Frame |
| C-N Stretch | 1020 - 1250 | Tertiary Amine |
| C-O Stretch | 1000 - 1260 | Secondary Alcohol |
Data is based on established frequency ranges for the specified functional groups and related bicyclic structures.
Mass Spectrometry for Elucidation of Fragmentation Pathways and High-Resolution Mass Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound and for deducing its structure through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Using a technique like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]+. For a related isomer, exo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, the [M+H]+ ion has been reported at an m/z of 232. google.com HRMS would confirm the elemental composition of this ion as C15H20NO+.
The fragmentation of this compound under Electron Ionization (EI) or Collision-Induced Dissociation (CID) provides valuable structural information. Key fragmentation pathways characteristic of N-benzyl amines are expected:
Tropylium (B1234903) Ion Formation: The most characteristic fragmentation for N-benzyl compounds is the cleavage of the benzylic C-N bond to form the highly stable tropylium cation, [C7H7]+, which gives a prominent peak at m/z 91. nih.govnih.gov
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom (α-cleavage) is a common pathway for amines. libretexts.org This can lead to the loss of alkyl radicals from the bicyclic system, resulting in nitrogen-containing fragment ions.
Loss of Water: The presence of the hydroxyl group can lead to the elimination of a neutral water molecule (18 Da) from the molecular ion, particularly under thermal or energetic conditions.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion Formula | Identity | Fragmentation Pathway |
|---|---|---|---|
| 231 | [C15H19NO]+. | Molecular Ion (M+.) | - |
| 213 | [C15H17N]+. | [M - H2O]+. | Loss of water |
| 140 | [C8H14N]+ | [M - C7H7]+ | Loss of benzyl radical |
This table outlines the expected major fragments based on the principles of mass spectral fragmentation for this class of compounds.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
While this compound itself is achiral, the synthesis can be adapted to produce chiral derivatives, for example, by introducing substituents on the bicyclic frame or by resolving enantiomers of a precursor. For such chiral molecules, Circular Dichroism (CD) spectroscopy is an indispensable tool for assigning the absolute configuration. researchgate.net
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer.
In the context of chiral azabicyclo[3.3.1]nonane derivatives, the absolute configuration is often determined by comparing the experimental CD spectrum with a spectrum predicted by theoretical calculations, typically using time-dependent density functional theory (TDDFT). researchgate.netresearchgate.net This combined experimental and computational approach has become a reliable method for stereochemical assignment in complex molecules. researchgate.net For instance, the absolute configuration of enantiomerically pure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione was successfully determined by comparing its experimental CD spectrum to TDDFT-calculated spectra. researchgate.net This methodology would be directly applicable to chiral derivatives of this compound, providing definitive proof of their three-dimensional structure.
Academic Research Applications and Utility of 3 Benzyl 3 Azabicyclo 3.3.1 Nonan 9 Ol
Building Block in Complex Chemical Synthesis
As a bifunctional molecule, 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol serves as a foundational building block for constructing more elaborate molecular architectures. It is typically synthesized via the reduction of its corresponding ketone, 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one. researchgate.net This reduction creates a chiral center at the C-9 position, opening pathways for stereocontrolled syntheses.
The 3-azabicyclo[3.3.1]nonane core is a key structural motif found in a variety of biologically active alkaloids. researchgate.net Consequently, this compound is a valuable precursor for synthesizing alkaloid-like compounds and other structurally complex molecules. researchgate.net The hydroxyl group can be readily converted into other functionalities, such as esters or ethers, or it can be used as a handle for further reactions. For instance, the alcohol can react with acetyl chloride or methanesulfonyl chloride to form O-acetyl and O-methylsulfonyl derivatives, respectively. researchgate.net These derivatives are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce further diversity, such as iodo or azido (B1232118) groups, into the bicyclic system. researchgate.net This versatility allows chemists to access a wide range of substituted bridged bicyclic scaffolds for various research purposes.
The rigid conformation of the bicyclo[3.3.1]nonane system makes its derivatives excellent probes for studying the mechanisms and stereochemical outcomes of organic reactions. researchgate.net The reduction of the precursor ketone, 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one, with sodium borohydride (B1222165) yields a mixture of α- and β-epimeric alcohols. researchgate.net The ratio of these epimers provides insight into the facial selectivity of the hydride attack on the carbonyl group, which is governed by the steric and electronic environment of the bicyclic framework.
Furthermore, the bicyclo[3.3.1]nonane skeleton can exist in different conformations, such as chair-chair and chair-boat forms. researchgate.net The preferred conformation is influenced by substituents and intramolecular interactions, like hydrogen bonding between the nitrogen atom and the hydroxyl group. researchgate.net By studying the products and reaction rates of derivatives of this compound, researchers can deduce detailed mechanistic information and understand the subtle stereoelectronic effects that control chemical reactivity. researchgate.net
Design and Synthesis of Ligands for Coordination Chemistry Studies
The structure of this compound, featuring a nitrogen atom and a hydroxyl group in a fixed spatial arrangement, makes it an attractive scaffold for designing bidentate ligands. The nitrogen atom's lone pair and the oxygen atom of the hydroxyl group can coordinate to a single metal center, forming a stable chelate ring. The rigidity of the bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold, a related structure, is known to determine the coordination space, ensuring strong and selective complexation with metal cations like Cu(II), Ni(II), and Zn(II). researchgate.net This principle applies to this compound, where the benzyl (B1604629) group on the nitrogen and potential modifications on the alcohol can be used to fine-tune the steric and electronic properties of the resulting metal complexes. These tailored ligands are useful in studying coordination phenomena, catalytic processes, and the development of new metal-based materials.
Application in Material Science Research (e.g., Polymer Chemistry)
In material science, molecular rigidity is a key factor in designing materials with specific thermal and mechanical properties. The rigid bicyclic structure of this compound makes it a valuable component for creating advanced materials, including specialized polymers. Incorporating such a rigid scaffold into a polymer backbone can enhance its structural integrity, thermal stability, and glass transition temperature. The hydroxyl group provides a reactive site for polymerization, allowing it to be integrated into polyesters, polyurethanes, or other polymer systems. The fixed spatial orientation of the molecule can influence intermolecular interactions within the material, making it a useful building block in the rational design of materials with tailored properties.
Development of Analytical Standards for Related Chemical Substances
In analytical chemistry, it is crucial to have well-characterized reference compounds for the accurate identification and quantification of related substances in complex mixtures. Derivatives of azabicyclo[3.3.1]nonane are utilized as analytical standards for this purpose. sigmaaldrich.com Given its stable and well-defined structure, this compound can serve as a primary analytical standard for the chromatographic or spectroscopic analysis of its own derivatives or other compounds containing the 3-azabicyclo[3.3.1]nonane core. Its distinct chemical signature allows for precise identification and helps in the characterization of new compounds synthesized from this scaffold.
Exploration of Structure-Activity Relationships (SAR) in Academic Contexts
The 3-azabicyclo[3.3.1]nonane framework is a common pharmacophore present in many biologically active compounds. scirp.org This makes its derivatives, including this compound, excellent platforms for academic studies on structure-activity relationships (SAR). By systematically modifying the structure—for example, by changing the substituent on the nitrogen atom or derivatizing the hydroxyl group—researchers can investigate how specific structural features influence biological activity.
Academic studies on related 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one hydrazones have demonstrated that substituents on the aryl rings significantly affect their antimicrobial and antifungal activities. scirp.orgresearchgate.net For instance, the introduction of halogen atoms can enhance biological potency. scirp.org These findings highlight the utility of the azabicyclo[3.3.1]nonane scaffold in SAR exploration. This compound provides a starting point for similar systematic studies, allowing for the exploration of how modifications to its structure impact interactions with biological targets.
Table 1: SAR Findings in Related Azabicyclo[3.3.1]nonane Derivatives This table is based on research on related hydrazone derivatives of the azabicyclo[3.3.1]nonan-9-one core and illustrates the principle of SAR studies on this scaffold.
| Compound Class | Modification | Observed Activity Change | Reference |
|---|---|---|---|
| 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones | Fluoro substitution at para position of phenyl ring | Showed highest antiproliferative activity against HepG2 liver cancer cells. | scirp.org |
| 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones | Halogen (F, Cl, Br) substituted compounds | Exhibited excellent antibacterial and antifungal activity at low concentrations. | scirp.org |
| 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazones | Various aryl substituents | All synthesized compounds showed significant activity against bacterial and fungal strains. | researchgate.net |
Mechanistic Investigations of Molecular Interactions
The utility of this compound in mechanistic investigations is largely rooted in the defined stereochemistry and conformational preferences of its 3-azabicyclo[3.3.1]nonane core. The bicyclic system generally exists in a preferred chair-chair conformation, although chair-boat conformations can also be adopted depending on the substitution pattern. This conformational rigidity is crucial for studying molecular recognition, as it reduces the entropic penalty upon binding to a biological target and presents substituents in well-defined spatial orientations.
Research on related 3-azabicyclo[3.3.1]nonane derivatives provides insight into how this scaffold can be used to probe molecular interactions. For instance, studies on various N-substituted and ring-substituted analogs have demonstrated the importance of the bicyclic structure in dictating binding affinity and selectivity for various receptors. The benzyl group on the nitrogen atom can engage in pi-stacking or hydrophobic interactions within a receptor's binding pocket, while the hydroxyl group at the 9-position can act as a hydrogen bond donor or acceptor.
Computational studies, such as molecular mechanics calculations, on related 3-azabicyclo[3.3.1]nonan-9-ones and their corresponding alcohols have been employed to predict and understand their conformational behavior. These theoretical investigations, when combined with experimental data from techniques like NMR spectroscopy, provide a detailed picture of the molecule's three-dimensional structure and how it influences interactions with its environment. Although specific binding data for this compound is not extensively documented in publicly available literature, the principles derived from studies of analogous compounds are directly applicable.
The reduction of the precursor, 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one, with agents like sodium borohydride, yields a mixture of α- and β-epimers of the alcohol. The stereochemistry of these resulting alcohols significantly influences their interaction with biological macromolecules. The distinct spatial arrangement of the hydroxyl group in each epimer allows researchers to probe the specific steric and electronic requirements of a binding site.
| Compound Derivative | Predominant Conformation | Key Structural Feature Influencing Conformation | Investigative Technique |
|---|---|---|---|
| Unsubstituted 3-azabicyclo[3.3.1]nonane | Flattened double-chair | Interaction between N and C7 hydrogens | NMR Spectroscopy |
| 2-exo-alkyl-3-benzyl-3-azabicyclo[3.3.1]nonanes (alkyl = methyl, ethyl) | Flattened double-chair | Minimal steric hindrance from small alkyl groups | NMR Spectroscopy researchgate.net |
| 2-exo-isopropyl-3-benzyl-3-azabicyclo[3.3.1]nonane | Chair-boat | Steric repulsion from the bulky isopropyl group | NMR Spectroscopy researchgate.net |
| N-methyl-2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol | Chair-chair | Equatorial orientation of phenyl rings | X-ray Crystallography nih.gov |
Design of Chemical Probes for Biological Targets
The 3-azabicyclo[3.3.1]nonane scaffold is a valuable starting point for the design of chemical probes aimed at specific biological targets. While direct applications of this compound as a chemical probe are not widely reported, its derivatives have been explored for this purpose. The inherent biological activity of the core structure, often modulated by the substituents, makes it a promising framework for developing ligands for receptors and enzymes.
For example, derivatives of the closely related 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime are utilized as biological probes in biochemical research to investigate receptor interactions and mechanisms of action. smolecule.com The ability of these molecules to interact with biological targets such as nicotinic acetylcholine (B1216132) receptors highlights the potential of the 3-benzyl-3-azabicyclo[3.3.1]nonane skeleton in neuroscience research. smolecule.com
The strategic placement of the benzyl and hydroxyl groups on the 3-azabicyclo[3.3.1]nonane framework allows for systematic modifications to enhance binding affinity and selectivity. The nitrogen atom can be functionalized with different substituents to explore structure-activity relationships, while the hydroxyl group offers a convenient handle for introducing reporter groups, such as fluorescent tags or biotin, via esterification or etherification. These modified probes can then be used in a variety of assays, including fluorescence microscopy, flow cytometry, and affinity chromatography, to study the distribution, dynamics, and function of their biological targets.
Research into related azabicyclic systems has yielded potent and selective ligands for various receptors. For instance, derivatives of 9-azabicyclo[3.3.1]nonan-3-ol have been developed as high-affinity ligands for sigma-2 (σ2) receptors, which are of interest in cancer imaging and therapy. nih.gov Although the substitution pattern is different, these studies underscore the adaptability of the azabicyclo[3.3.1]nonane core for creating targeted molecular probes. The synthesis of such probes often involves the initial preparation of a core scaffold like this compound, followed by further chemical elaboration.
| Compound Class | Biological Target/Application | Key Structural Moiety | Reported Activity/Use |
|---|---|---|---|
| 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime derivatives | Nicotinic acetylcholine receptors | Oxime at C9, Benzyl at N3 | Modulation of neurotransmitter release and neuronal excitability. smolecule.com |
| N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates | Sigma-2 (σ2) receptors | Phenylcarbamate at C3 | High affinity and selectivity for σ2 receptors, potential for PET imaging. nih.gov |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane derivatives | Cardiac ion channels | Thia- and azabicyclic core | Antiarrhythmic properties. acs.orgnih.gov |
| 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) | Catalysis | N-oxyl radical | Organocatalyst for alcohol oxidation. |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The classical synthesis of the 3-azabicyclo[3.3.1]nonane skeleton often relies on the Mannich reaction, a powerful tool for constructing this bicyclic system. researchgate.netsemanticscholar.orgrsc.org However, future efforts are increasingly focused on developing more efficient, versatile, and environmentally benign synthetic strategies.
One promising trend is the development of one-pot tandem reactions that allow for the rapid assembly of the bicyclic core from simple, readily available starting materials. rsc.org For instance, a novel one-pot tandem Mannich annulation using aromatic ketones, paraformaldehyde, and dimethylamine (B145610) has been reported to produce 3-azabicyclo[3.3.1]nonane derivatives in good yields. rsc.org Another innovative approach involves a three-step synthesis starting from simple pyrroles, which combines photochemical and palladium-catalyzed processes to access the related 2-azabicyclo[3.3.1]nonane ring system. researchgate.net
Furthermore, the principles of green chemistry are being integrated into synthetic design. Sustainable methods such as microwave-assisted synthesis and solvent-free ball milling are being explored to reduce reaction times, minimize waste, and eliminate the need for large quantities of hazardous solvents. nih.govrsc.org These techniques offer a unique reaction environment that can lead to synthetic strategies not achievable in traditional solution-based chemistry. rsc.org
| Synthetic Approach | Key Features | Potential Advantages |
| Tandem Mannich Annulation | One-pot reaction from aromatic ketones. rsc.org | Increased efficiency, reduced purification steps. |
| Photochemical/Palladium-Catalysed Tandem Process | Combination of photochemistry and catalysis from simple pyrroles. researchgate.net | Access to diverse functionalities, novel reaction pathways. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. nih.gov | Rapid heating, high yields, reduced by-products. nih.gov |
| Solvent-Free Ball Milling | Mechanochemical reaction in the absence of solvents. rsc.org | Environmentally friendly, minimal waste, unique reactivity. rsc.org |
Advanced Stereochemical Control in Derivatization Reactions
The biological activity of 3-azabicyclo[3.3.1]nonane derivatives is intrinsically linked to their stereochemistry. The bicyclic system can exist in different conformations, such as chair-chair and boat-chair forms, which influences the spatial orientation of substituents. semanticscholar.orgrsc.org Therefore, precise control over the stereochemical outcome of derivatization reactions is a critical area of ongoing research.
Future work will likely focus on the development of new stereoselective methods to introduce functional groups at specific positions of the 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol scaffold. This includes enantioselective syntheses that can deliver specific isomers with high purity. nih.govnih.gov For example, strategies employing dynamic kinetic resolution, where a rapid equilibrium between diastereomeric intermediates is combined with a diastereoselective reaction, have been successfully used for the enantioselective synthesis of related azabicyclic systems. nih.gov
Investigating the derivatization of amines to improve analytical properties and control reactivity is also an important aspect. nih.govnih.gov The use of chiral derivatizing agents can be employed for the separation and analysis of enantiomers, though care must be taken to avoid issues like racemization during the reaction. nih.gov Advanced spectroscopic techniques, such as two-dimensional NMR, are crucial for elucidating the stereochemistry of the resulting derivatives. researchgate.net
High-Throughput Computational Screening for Structural Predictions
Computational methods are becoming indispensable tools in modern chemical research. For complex molecules like this compound and its derivatives, computational screening can provide valuable insights into their structural and electronic properties, guiding synthetic efforts and the design of new analogues.
| Computational Method | Application | Predicted Properties |
| Conformational Analysis | Predicting stable 3D structures. semanticscholar.org | Chair-chair vs. boat-chair preference, substituent orientation. |
| High-Throughput Virtual Screening | Evaluating large libraries of potential derivatives. researchgate.net | Binding affinities, pharmacokinetic properties. |
| Density Functional Theory (DFT) | Calculating electronic structure and molecular properties. researchgate.net | Reactivity indices, spectroscopic properties, bond energies. |
Integration with Machine Learning for Structure-Property Relationships
A major emerging trend in chemical science is the integration of machine learning (ML) with computational chemistry to accelerate the discovery of new molecules with desired properties. rsc.org For the 3-azabicyclo[3.3.1]nonane scaffold, ML models can be trained on existing experimental and computational data to establish quantitative structure-property relationships (QSPR). researchgate.netnih.gov
These QSPR models can predict various properties of novel, unsynthesized analogues of this compound, such as their potential biological activity, toxicity, or physicochemical characteristics. nih.gov By learning from datasets of known nitrogen-containing heterocycles, ML algorithms can identify the key structural features that govern a particular property. nih.govmdpi.com This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. While the application of ML to this specific compound is still nascent, the broader success in predicting properties for nitrogen-rich compounds indicates its high potential. researchgate.netnih.gov
Exploration of New Chemical Transformations for Diverse Analogue Synthesis
To fully explore the chemical space around the this compound core, researchers are continuously seeking new chemical transformations that can introduce a wide range of functional groups and create diverse libraries of analogues. rsc.org The existing functional groups—the tertiary amine, the benzyl (B1604629) group, and the hydroxyl group—serve as handles for further modification.
Future research will likely explore novel cycloaddition reactions, ring-opening strategies, and cross-coupling reactions to build more complex architectures upon the 3-azabicyclo[3.3.1]nonane framework. rsc.org For instance, the development of methods for the late-stage functionalization of the C-H bonds on the bicyclic ring would be a powerful tool for creating analogues that are otherwise difficult to access. The exploration of reactions that modify or replace the benzyl group could lead to derivatives with altered steric and electronic properties. Similarly, transforming the hydroxyl group at the C-9 position into other functionalities (e.g., amines, halogens, or carbon-based substituents) is a key strategy for generating structural diversity. researchgate.net The ultimate goal is to generate a rich collection of analogues to probe structure-activity relationships and identify compounds with enhanced or entirely new properties.
Q & A
Q. What are the established synthetic routes for 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol, and what are their respective yields and limitations?
Methodological Answer: Synthesis of bicyclic amines like this compound often involves cyclization or reductive amination. For example, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (a related ketone) is synthesized via reactions involving benzylamine derivatives and carbonyl precursors under acidic conditions (e.g., HCl and acetic acid) . Reduction of the ketone to the alcohol (9-ol) could employ NaBH4 or LiAlH4, though yields depend on steric hindrance. Limitations include regioselectivity in bicyclic systems and purification challenges due to byproducts.
Q. How can researchers optimize purification methods to achieve high enantiomeric purity?
Methodological Answer: Chiral resolution techniques, such as recrystallization with enantiopure resolving agents (e.g., tartaric acid derivatives) or chiral stationary phase chromatography (CSP-HPLC), are critical. For example, synchrotron X-ray crystallography (used in structural studies of similar compounds) can validate enantiomeric purity by determining absolute configuration . Recrystallization solvents (e.g., ethanol/water mixtures) should be optimized to minimize racemization during drying .
Q. What spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR : 1H/13C NMR identifies substituent positions and ring conformations. Axial vs. equatorial proton splitting patterns help confirm bicyclic geometry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns validate bicyclic stability.
- X-ray Crystallography : Programs like SHELX refine crystal structures, resolving ambiguities in stereochemistry. Synchrotron data (e.g., ) enhance resolution for complex bicyclic systems .
Advanced Research Questions
Q. How can researchers address challenges in resolving stereochemistry using X-ray crystallography?
Methodological Answer: For densely functionalized bicyclic systems, high-resolution synchrotron data (e.g., λ = 0.7–1.0 Å) improve electron density maps, enabling precise localization of chiral centers . SHELXL refinement (via twin detection and anisotropic displacement parameters) mitigates errors in overlapping peaks . For dynamic systems, low-temperature crystallography (100 K) reduces thermal motion artifacts.
Q. What computational strategies model conformational dynamics in drug-target interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize ground-state geometries and calculate NMR chemical shifts (e.g., comparing experimental vs. theoretical 13C shifts to validate conformers).
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to biological targets (e.g., enzymes or receptors mentioned in pharmaceutical applications ).
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water-lipid bilayer interactions) to assess bioavailability.
Q. How should discrepancies between experimental and theoretical data (e.g., NMR vs. DFT) be reconciled?
Methodological Answer:
- Cross-Validation : Compare multiple techniques (e.g., X-ray for stereochemistry, NMR for solution-state conformation).
- Solvent Effects : DFT calculations often assume gas-phase conditions; include implicit solvent models (e.g., PCM for DMSO or chloroform) to align with experimental NMR data.
- Dynamic Effects : For flexible bicyclic systems, use Boltzmann-weighted averaging of DFT-derived conformers to match observed NMR splitting .
Data Contradiction Analysis
Q. How to resolve conflicting melting point or solubility data across literature sources?
Methodological Answer:
- Purity Assessment : Impurities (e.g., hydrochloride salts in vs. free base in ) drastically alter physical properties. Use elemental analysis or HPLC to verify purity .
- Polymorphism : Screen for crystalline forms via differential scanning calorimetry (DSC) or powder XRD.
- Standardized Conditions : Report measurements under controlled humidity/temperature (e.g., USP/EP guidelines).
Application-Oriented Questions
Q. What pharmacological applications justify further study of this compound?
Methodological Answer: As a bicyclic amine, it serves as a precursor for chiral ligands in asymmetric catalysis or as a core structure in neuroactive agents (e.g., analogs of tropane alkaloids). Pharmaceutical studies highlight its use in synthesizing antifungal agents (see ) or nicotinic acetylcholine receptor modulators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
